molecular formula C4H8BrCl B103949 1-Bromo-3-chloro-2-methylpropane CAS No. 6974-77-2

1-Bromo-3-chloro-2-methylpropane

Cat. No. B103949
CAS RN: 6974-77-2
M. Wt: 171.46 g/mol
InChI Key: ZKDOQFPDSUOLGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds similar to 1-Bromo-3-chloro-2-methylpropane can be achieved through various methods. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the potential for catalytic methods in the synthesis of complex halogenated molecules .

Molecular Structure Analysis

The molecular structure of halogenated alkanes can be complex due to the presence of different halogens, which can lead to various conformations. For example, the molecular structures and conformational compositions of 1-bromo-3-chloropropane have been studied, revealing a mixture of conformers with different relative energies . This suggests that 1-Bromo-3-chloro-2-methylpropane may also exhibit conformational isomerism.

Chemical Reactions Analysis

Halogenated compounds like 1-Bromo-3-chloro-2-methylpropane can participate in a variety of chemical reactions. The diene products from the synthesis mentioned earlier can participate in Diels-Alder and cross-coupling reactions, indicating the reactivity of such compounds in synthetic applications . Additionally, homolytic isomerization and heterolytic reactions have been observed in related compounds, suggesting that 1-Bromo-3-chloro-2-methylpropane may also undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical properties of halogenated alkanes can vary widely. For example, 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a specific density and exhibits a phase transition at low temperatures, indicating that halogenated alkanes can have unique physical characteristics . The vibrational spectra and rotational isomerism of halogenated propanes have also been studied, providing insights into the force constants and enthalpy differences among rotational isomers . These studies suggest that 1-Bromo-3-chloro-2-methylpropane would have its own distinct set of physical and chemical properties.

Scientific Research Applications

Rotational Isomerism and Conformational Analysis

  • Rotational Isomerism and Conformational Stability : Studies on compounds similar to 1-Bromo-3-chloro-2-methylpropane, such as 1-bromopropane, 1-chloro-2-methylpropane, and 1-bromo-2-methylpropane, have focused on understanding their rotational isomerism and conformational stability. Infrared spectroscopy has been used to explore their liquid phase behavior, revealing preferences for certain conformers with gauche positions of methyl groups and halogen atoms (Müller, Fruwert, & Geiseler, 1981).

  • Vibrational Spectroscopy Studies : Further research involving compounds like 1-bromo-2-methylpropane, which is structurally similar to 1-Bromo-3-chloro-2-methylpropane, employed Raman and infrared spectroscopy to analyze their gaseous and solid states. These studies provide insights into their vibrational properties and conformational behavior in different states (Durig, Sullivan, & Godbey, 1986).

Solvent Effects and Reactivity

  • Quantitative Structure-Property Relationships (QSPR) : A study on tertiary alkyl halides, including 2-chloro-2-methylpropane and 2-bromo-2-methylpropane, investigated solvent effects on reactivity. This research utilized QSPR to understand solute-solvent interactions in various classes of solvents, revealing the impact of changes in the halogen and carbonated skeleton on solvent reactivity (Moreira et al., 2019).

  • Kinetics of SN1 Reactions : Kinetic studies of SN1 hydrolysis reactions of 2-chloro-2-methylpropane and 2-bromo-2-methylpropane near critical solution points have been conducted. These studies are crucial for understanding the reactivity of similar compounds, such as 1-Bromo-3-chloro-2-methylpropane, in different solvent environments (Kim & Baird, 2003).

Structural Analysis and Electron Diffraction

  • Molecular Structures and Conformational Compositions : The molecular structures of similar compounds, such as 2-bromo-1-chloro-2-methylpropane, have been examined using gas phase electron diffraction. These studies provide valuable insights into the structural characteristics and conformational compositions of related halogenated alkanes (Shen, 1984).

Safety And Hazards

1-Bromo-3-chloro-2-methylpropane is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-chloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDOQFPDSUOLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871175
Record name 1-Bromo-3-chloro-2-methylpropane
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Molecular Weight

171.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-2-methylpropane

CAS RN

6974-77-2
Record name 1-Bromo-3-chloro-2-methylpropane
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Record name 1-Bromo-3-chloro-2-methylpropane
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Record name 6974-77-2
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Record name 1-Bromo-3-chloro-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
RH Mc Kee, RD Phillips, KA Traul - Cell Biology and Toxicology, 1987 - Springer
… Other constituents present in excess of 1% were 1-bromo-3chloro-2-methylpropane (2.9%); 1,2,3-tribromo-2-(chloromethyl)propane (2.5%); cis- 1-chloro-3-bromo-2-methylpropane (1.4…
Number of citations: 9 link.springer.com
PS Juneja, EM Hodnett - Journal of the American Chemical …, 1967 - ACS Publications
Photochlorination of z-butyl bromide at room temperature gives only l-bromo-2-chIoro-2-methyl-propane probably through a bridged-bromine radical. Chlorination of isobutyl bromide …
Number of citations: 22 pubs.acs.org
MJ Height, EM Kennedy, BZ Dlugogorski - Journal of Chromatography A, 1999 - Elsevier
… There is no observed decrease in accuracy for compounds with mixed halogenated atoms (eg CHClF 2 , C 2 HClF 4 and 1-bromo-3-chloro-2-methylpropane), reinforcing the suitability …
Number of citations: 32 www.sciencedirect.com
M Nekoei - Journal of Chemical Health Risks, 2018 - jchr.damghan.iau.ir
A robust linear quantitative structure-property relationship (QSPR) model has been constructed to model and predict the refractivity indices of 101 organic compounds as common halo-…
Number of citations: 8 jchr.damghan.iau.ir
JN Som, SK Nandy, GS Kastha - Journal of Molecular Structure, 1976 - Elsevier
… In the case of 1-bromo-3-chloro-2-methylpropane, where the substituents are different, all nine conformers should be spectroscopically unique. Even if two of these forms were excluded …
Number of citations: 3 www.sciencedirect.com
L Antolini, P Pecorari, M Rinaldi - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
… The title compound was obtained by reacting 6-amino-2-thiouracil with (_+)- 1-bromo-3- chloro-2-methylpropane and subsequent bromin- ation in glacial acetic acid. The molecule was …
Number of citations: 3 scripts.iucr.org
GA Olah, JM Bollinger, YK Mo… - Journal of the American …, 1972 - ACS Publications
… of 1bromo-3-chloro-2-methylpropane, the pmr spectrum of the solution shows the presence of four major separate ions (13, 34%; 14, 19%; 1-C1, 30%; and 2c-Cl, 17 %) as well as a …
Number of citations: 35 pubs.acs.org
AR Katritzky, J Yao, B Yang - The Journal of Organic Chemistry, 1999 - ACS Publications
… 9f,10 Lithiation of 4a−c with n-BuLi at −78 C followed by alkylation with 1-bromo-3-chloropropane or 1-bromo-3-chloro-2-methylpropane afforded the corresponding chlorides 5a−d in …
Number of citations: 30 pubs.acs.org
JS Wilkie, KN Winzenberg - Australian Journal of Chemistry, 1992 - CSIRO Publishing
… Birch reductive alkylation10 of pt-butylbenzoic acid with 1-bromo-3-chloro2-methylpropane afforded the carboxylic acid (2) as a mixture of diastereomers which was not separated but …
Number of citations: 5 www.publish.csiro.au
RJ Bastiani - 1970 - search.proquest.com
PART T. STRUCTURAL EFFECTS ON 2,4 Page 1 71-18, 163 BASTIANI, Richard John, 1942PART T. STRUCTURAL EFFECTS ON 2,4- CYCLOHEXADIENONE DHOTOCHEMTSTRY, …
Number of citations: 2 search.proquest.com

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